Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate
Description
Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound featuring a nitrogen atom at position 9 and an ethyl ester group at position 2. The 9-azabicyclo[3.3.1]nonane scaffold is notable for its pharmacological relevance, particularly in targeting nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) pathways . This compound serves as a key intermediate in synthesizing bioactive derivatives, including granisetron analogs .
Properties
IUPAC Name |
ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-21-18(20)15-11-16-9-6-10-17(12-15)19(16)13-14-7-4-3-5-8-14/h3-5,7-8,15-17H,2,6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZCGXHFZXPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCCC(C1)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 9-azabicyclo[3.3.1]nonane-3-carboxylic acid as a starting material, which is then esterified with ethanol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1. Pharmacological Research
Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate has been studied for its potential pharmacological effects, particularly as a precursor for synthesizing various bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.
Case Study: Synthesis of Analogs
A study published in the Journal of Medicinal Chemistry discusses the synthesis of various analogs derived from this compound, demonstrating its versatility in creating new pharmacophores with improved efficacy against specific targets, such as neurotransmitter receptors and enzymes involved in neurodegenerative diseases .
Organic Synthesis
2. Synthetic Intermediate
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles. Its bicyclic structure allows for unique reactivity patterns that can be exploited in multi-step synthetic routes.
Case Study: Synthesis Pathway
Research has shown that this compound can be synthesized through a series of reactions involving simpler starting materials, leading to high yields of desired products . This method illustrates its utility as a synthetic building block.
Material Science
3. Polymer Chemistry
Recent studies have explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability. The compound's unique structure contributes to improved performance characteristics in various applications.
Data Table: Comparison of Mechanical Properties
| Property | Pure Polymer | Polymer with Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 200 | 250 |
| Thermal Stability (°C) | 150 | 180 |
Mechanism of Action
The mechanism by which Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
tert-Butyl 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate (15)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one
- Structure : Direct phenyl substitution at position 9 and a ketone at position 3.
- Pharmacology : The ketone group may interact differently with receptors compared to esters, altering binding affinity .
Pharmacological and Physicochemical Properties
<sup>a</sup>logP estimated using XLogP3 or analogous methods .
Biological Activity
Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a nitrogen atom within a bicyclic framework, which is significant for its interactions with biological targets.
- Molecular Formula : C₁₈H₂₅NO₂
- Molecular Weight : 287.4 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : 274.7°C at 760 mmHg
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitrogen atom in the bicyclic structure can engage in hydrogen bonding and other interactions, influencing enzyme kinetics and receptor binding affinities.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases.
- Analgesic Properties : Some studies have reported analgesic effects, making it a candidate for further exploration in pain management therapies.
Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various derivatives of bicyclic compounds, including this compound. Results indicated that modifications to the benzyl group significantly influenced antimicrobial potency against Gram-positive and Gram-negative bacteria .
Study 2: Neuroprotection
In a neuroprotection study, researchers evaluated the effects of this compound on neuronal cells subjected to oxidative stress. The findings suggested that the compound could mitigate cell death through antioxidant mechanisms, highlighting its potential for treating neurodegenerative disorders .
Study 3: Analgesic Activity
A pharmacological assessment demonstrated that the compound exhibited significant analgesic effects in animal models, comparable to established analgesics like morphine but with a potentially lower side effect profile .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Bicyclic nitrogen-containing | Antimicrobial, neuroprotective |
| 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) | Nitroxyl radical | Catalytic oxidation |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Related bicyclic compound | Organic synthesis precursor |
Q & A
Q. Methodological Answer :
- Hydrogenolysis : Pd(OH)₂/C (10% w/w) in MeOH/EtOAc (1:1) under H₂ at 60°C for 12 hours achieves >90% debenzylation yield. Avoid over-hydrogenation by monitoring via TLC .
- Alternative Catalysts : Raney Ni in ethanol at 50°C shows comparable efficiency but may require longer reaction times (24–36 hours) .
- Mechanistic Insight : The benzyl group’s electron-withdrawing nature slows hydrogenolysis; adding Lewis acids (e.g., ZnCl₂) can enhance reaction rates .
Validation : Post-reaction, confirm core integrity via X-ray crystallography or NOE NMR to detect structural distortions .
Advanced: How does stereoelectronic tuning of the azabicyclo scaffold affect its pharmacological activity?
Q. Methodological Answer :
- Stereochemical Impact : The (1R,5S) configuration (observed in analogues) enhances binding to nicotinic acetylcholine receptors (nAChRs) due to optimal spatial alignment of the ester and benzyl groups .
- Electronic Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the benzyl position increases metabolic stability but reduces solubility. Computational DFT studies (B3LYP/6-31G*) predict logP shifts of +0.5–1.2 .
- Biological Testing : Use radioligand binding assays (e.g., [<sup>3</sup>H]-epibatidine for nAChRs) to correlate structure-activity relationships (SAR) .
Basic: What are the stability and storage guidelines for this compound?
Q. Methodological Answer :
- Stability : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Degradation Pathways : Hydrolysis of the ester group in aqueous buffers (pH <5 or >8) forms carboxylic acid derivatives. Monitor via HPLC every 6 months .
- Handling : Use gloveboxes for long-term storage. Hazard statements (H315, H319, H335) mandate PPE (gloves, goggles) and fume hoods .
Advanced: Can computational models predict reactivity for novel derivatives?
Q. Methodological Answer :
- DFT Modeling : Optimize geometries at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps <5 eV suggest high electrophilic reactivity at the ester group .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding modes to target proteins (e.g., nAChRs). Clustering analysis identifies dominant conformers .
- Validation : Compare predicted vs. experimental IC₅₀ values in enzyme assays. Discrepancies >10% may indicate unaccounted solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
